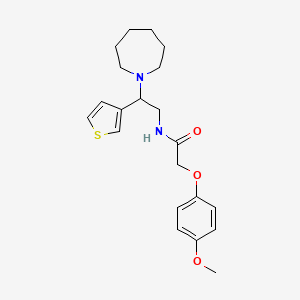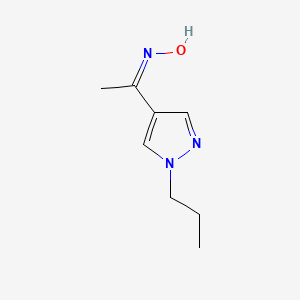
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
作用機序
The exact mechanism of action of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
生化学的および生理学的効果
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane in lab experiments is its potential to exhibit multiple effects. It can be used to study the effects of anti-inflammatory, anti-tumor, and neuroprotective agents. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, and caution should be exercised when handling this compound.
将来の方向性
There are several future directions for the study of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane. One potential direction is the development of new synthetic methods for this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential use in the treatment of various diseases. Furthermore, the potential use of this compound as a ligand in metal-organic frameworks and as a precursor for the synthesis of other pyrazole derivatives should be explored. Finally, the potential toxicity of this compound should be further investigated to ensure safe handling in lab experiments.
合成法
There are several methods available for the synthesis of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane. One of the most commonly used methods involves the reaction of 1-propylpyrazole-4-carbaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the reaction of 1-propylpyrazole-4-carbaldehyde with different reagents such as hydroxylamine-O-sulfonic acid and hydroxylamine-O-sulfonic acid sodium salt.
科学的研究の応用
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. Additionally, it has been studied for its potential use as a ligand in metal-organic frameworks and as a precursor for the synthesis of other pyrazole derivatives.
特性
IUPAC Name |
(NZ)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFNYVNCFJKNX-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C=N1)/C(=N\O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

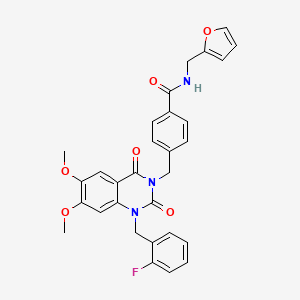
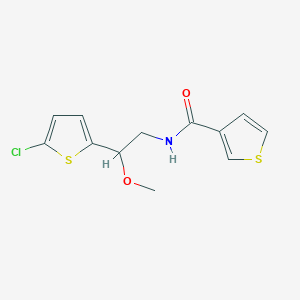
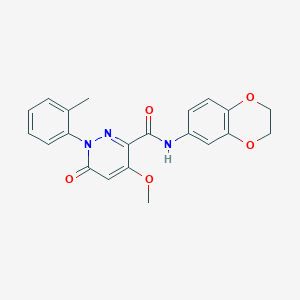
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)
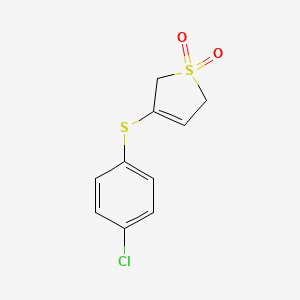
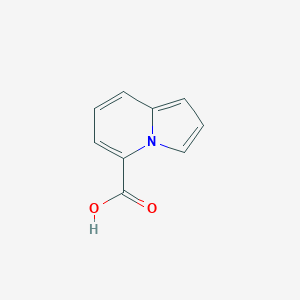
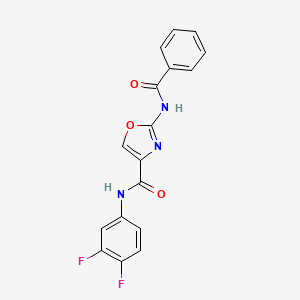
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)
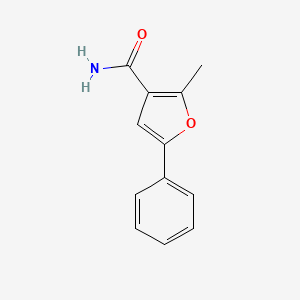
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
